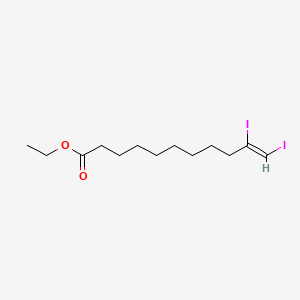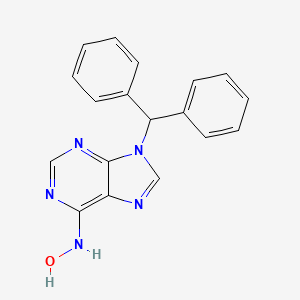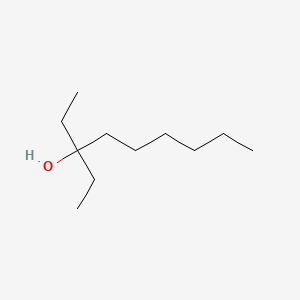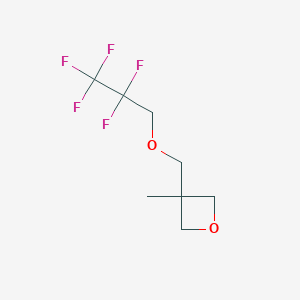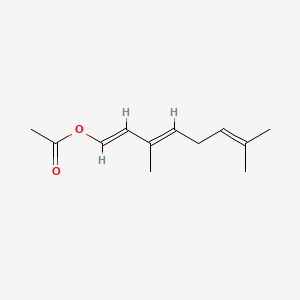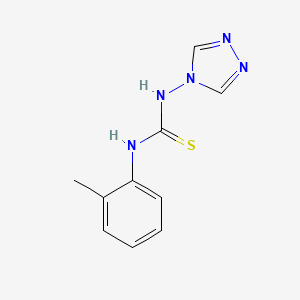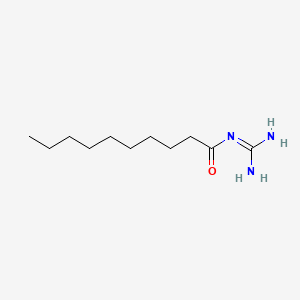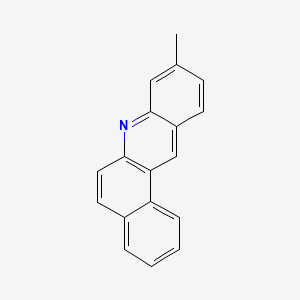
Tris(pentane-2,4-dionato)bismuth
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(pentane-2,4-dionato)bismuth: is a coordination compound where a bismuth ion is chelated by three pentane-2,4-dionate ligands. This compound is known for its stability and unique properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(pentane-2,4-dionato)bismuth typically involves the reaction of bismuth(III) salts with pentane-2,4-dione in the presence of a base. The base deprotonates the pentane-2,4-dione, forming the pentane-2,4-dionate anion, which then coordinates to the bismuth ion. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
化学反应分析
Types of Reactions:
Oxidation: Tris(pentane-2,4-dionato)bismuth can undergo oxidation reactions, where the bismuth center is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the pentane-2,4-dionate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products:
Oxidation: Oxidized bismuth species.
Reduction: Reduced bismuth complexes.
Substitution: New coordination compounds with different ligands.
科学研究应用
Chemistry: Tris(pentane-2,4-dionato)bismuth is used as a precursor for the synthesis of other bismuth-containing compounds. It is also employed in studies of coordination chemistry and catalysis.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: The compound is used in the production of bismuth-based materials, which have applications in electronics, pigments, and coatings. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of tris(pentane-2,4-dionato)bismuth involves its ability to coordinate with other molecules through its bismuth center. This coordination can alter the chemical properties of the interacting molecules, leading to various effects such as catalysis or inhibition of biological processes. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
- Tris(pentane-2,4-dionato)chromium(III)
- Tris(pentane-2,4-dionato)cobalt(III)
- Tris(pentane-2,4-dionato)molybdenum(III)
Comparison: Tris(pentane-2,4-dionato)bismuth is unique due to the presence of the bismuth ion, which imparts distinct chemical and physical properties compared to similar compounds with different central metal ions. For example, bismuth compounds often exhibit higher stability and different reactivity patterns compared to their chromium, cobalt, or molybdenum counterparts. This uniqueness makes this compound particularly valuable in applications where these specific properties are desired.
属性
CAS 编号 |
16009-82-8 |
|---|---|
分子式 |
C15H21BiO6 |
分子量 |
506.30 g/mol |
IUPAC 名称 |
bismuth;(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Bi/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
InChI 键 |
AVOAICURCZUIQZ-LNTINUHCSA-K |
手性 SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Bi+3] |
规范 SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Bi+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


